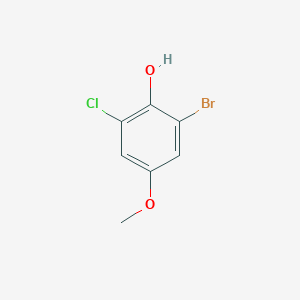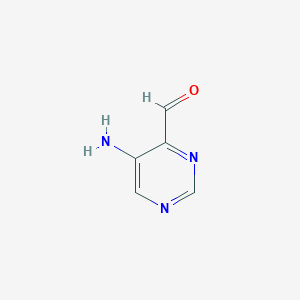![molecular formula C25H27N3 B6359516 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine CAS No. 221391-07-7](/img/structure/B6359516.png)
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine is an organic compound with the chemical formula C28H28N4. It is a pyridine-based ligand with two imine functional groups, widely used in coordination chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic and polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and 2,3-dimethylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals such as iron, cobalt, and manganese.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is coordinated with.
Substitution Reactions: The imine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like FeCl2, CoCl2, and MnCl2 in the presence of a base or a co-catalyst such as methylaluminoxane (MAO).
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride.
Substitution Reactions: Nucleophiles such as amines or thiols are commonly used.
Major Products
Coordination Complexes: Formation of stable metal-ligand complexes.
Oxidation Products: Oxidized forms of the ligand or the metal center.
Substitution Products: Modified ligands with new functional groups.
科学的研究の応用
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine has a wide range of applications in scientific research:
Catalysis: Used as a ligand in transition metal catalysts for polymerization reactions, such as ethylene polymerization.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its potential in forming bioactive metal complexes.
Environmental Chemistry: Utilized in the development of catalysts for the conversion of carbon dioxide into useful chemicals.
作用機序
The mechanism by which 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine exerts its effects is primarily through coordination with metal centers. The imine groups and the pyridine ring provide multiple coordination sites, allowing the formation of stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as polymerization, oxidation, and reduction .
類似化合物との比較
Similar Compounds
2,6-Bis-[1-(phenylimino)ethyl]pyridine: Similar structure but with phenyl groups instead of 2,3-dimethylphenyl groups.
2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine: Similar but with 2,6-dimethylphenyl groups.
2,6-Bis-[1-(2,4,6-trimethylphenylimino)ethyl]pyridine: Contains 2,4,6-trimethylphenyl groups.
Uniqueness
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine is unique due to its specific substitution pattern on the phenyl rings, which can influence the electronic properties and steric hindrance of the resulting metal complexes. This can lead to differences in catalytic activity and selectivity compared to other similar ligands .
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[6-[N-(2,3-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-7-12-22(18(16)3)26-20(5)24-14-9-15-25(28-24)21(6)27-23-13-8-11-17(2)19(23)4/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOMVUTUWQORRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)


![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)






